molecular formula C10H18N2O B12821585 N,N-Diallyl-2-amino-2-methylpropanamide

N,N-Diallyl-2-amino-2-methylpropanamide

Cat. No.: B12821585
M. Wt: 182.26 g/mol
InChI Key: IWYNXOYVXMDTNE-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-2-methylpropanamide is a chemical compound with the molecular formula C10H18N2O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group attached to the central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-2-amino-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-amino-2-methylpropanamide+2 allyl bromideThis compound+2 HBr\text{2-amino-2-methylpropanamide} + \text{2 allyl bromide} \rightarrow \text{this compound} + \text{2 HBr} 2-amino-2-methylpropanamide+2 allyl bromide→this compound+2 HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-2-amino-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound.

Scientific Research Applications

    Chemistry: It is used as a monomer in polymerization reactions to produce functional polymers with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-amino-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl Glycidyl Amine: This compound is similar in structure and is used as a key monomer for aminofunctional polymers.

    N,N-Dimethyl-N,N-diallylammonium chloride: Another similar compound used in radical polymerization reactions.

Uniqueness

N,N-Diallyl-2-amino-2-methylpropanamide is unique due to its specific structural features, including the presence of two allyl groups and a methyl group

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-amino-2-methyl-N,N-bis(prop-2-enyl)propanamide

InChI

InChI=1S/C10H18N2O/c1-5-7-12(8-6-2)9(13)10(3,4)11/h5-6H,1-2,7-8,11H2,3-4H3

InChI Key

IWYNXOYVXMDTNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(CC=C)CC=C)N

Origin of Product

United States

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